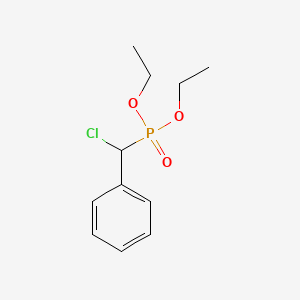
6-Methylheptyl prop-2-enoate;prop-2-enoic acid
概述
描述
6-Methylheptyl prop-2-enoate;prop-2-enoic acid is a compound that combines isooctyl acrylate and acrylic acid. Isooctyl acrylate is an ester of acrylic acid and is known for its use in pressure-sensitive adhesives. Acrylic acid, on the other hand, is a versatile monomer used in the production of various polymers. The combination of these two compounds results in a material with unique properties suitable for a wide range of applications, particularly in the field of adhesives .
准备方法
Synthetic Routes and Reaction Conditions
Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .
Acrylic acid can be produced through the oxidation of propylene or by the hydrolysis of acrylonitrile. The oxidation process involves the use of a catalyst, such as molybdenum or vanadium oxides, at high temperatures .
Industrial Production Methods
In industrial settings, isooctyl acrylate is produced using a continuous esterification process. This involves the reaction of acrylic acid with isooctyl alcohol in the presence of a catalyst, followed by purification through distillation to obtain the final product .
化学反应分析
Types of Reactions
6-Methylheptyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: Both isooctyl acrylate and acrylic acid can undergo free radical polymerization to form polymers.
Esterification: Acrylic acid can react with alcohols to form esters, including isooctyl acrylate.
Addition Reactions: The double bond in acrylic acid can participate in addition reactions with various reagents.
Common Reagents and Conditions
Catalysts: Sulfuric acid for esterification, molybdenum or vanadium oxides for oxidation.
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide for polymerization.
Major Products
科学研究应用
6-Methylheptyl prop-2-enoate;prop-2-enoic acid has numerous applications in scientific research and industry:
Adhesives: Used in the formulation of pressure-sensitive adhesives for tapes, labels, and protective films.
Biomedical Applications: Utilized in the production of medical-grade adhesives for skin applications.
Oil Absorbents: Copolymers of isooctyl acrylate are used in the preparation of oil absorbents.
Sensors: Copolymers of isooctyl acrylate and acrylamide are studied for use in magnetoelastic CO2 sensors.
作用机制
The mechanism of action of isooctyl acrylate acrylic acid in adhesives involves the formation of a polymer network that provides tack, adhesion, and cohesion. The acrylic acid component introduces carboxyl groups that can form hydrogen bonds with substrates, enhancing adhesion . The isooctyl acrylate component contributes to the flexibility and tackiness of the adhesive .
相似化合物的比较
Similar Compounds
Butyl Acrylate: Similar to isooctyl acrylate but with a shorter alkyl chain, resulting in different adhesive properties.
2-Ethylhexyl Acrylate: Another acrylate ester with similar applications in adhesives.
Methyl Acrylate: A smaller ester of acrylic acid used in different polymer applications.
Uniqueness
6-Methylheptyl prop-2-enoate;prop-2-enoic acid is unique due to its combination of flexibility, tackiness, and strong adhesion properties. The presence of both isooctyl acrylate and acrylic acid allows for the formation of versatile copolymers with a wide range of applications .
属性
CAS 编号 |
9017-68-9 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
6-methylheptyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5) |
InChI 键 |
YDWRZBOKATXNFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCOC(=O)C=C.C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)



![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)
![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)




![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
